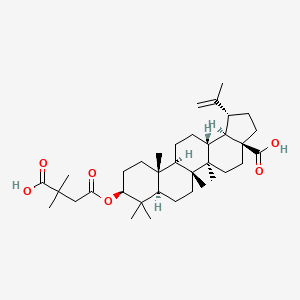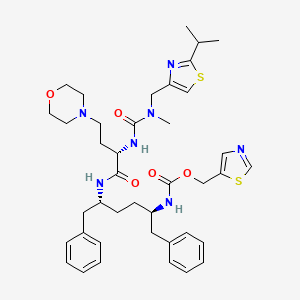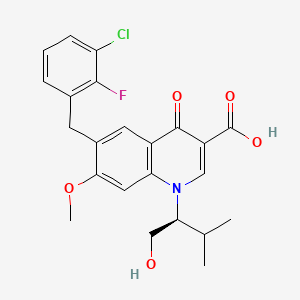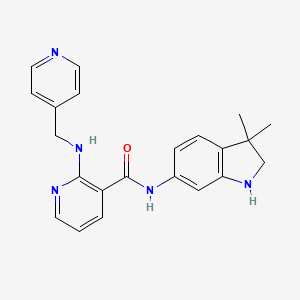
Motesanib
Descripción general
Descripción
Es una molécula pequeña administrada por vía oral que pertenece a la clase de inhibidores de la angioquinasa, que actúa como un antagonista de los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de células madre . AMG 706 se estudia principalmente por su potencial para tratar diversos tipos de cáncer al inhibir la angiogénesis y el crecimiento tumoral .
Aplicaciones Científicas De Investigación
AMG 706 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto de herramienta para estudiar la inhibición de la angiogénesis y el crecimiento tumoral . En biología, AMG 706 se emplea en modelos preclínicos para investigar sus efectos sobre la proliferación y migración de células endoteliales . En medicina, se está estudiando en ensayos clínicos por su potencial para tratar varios tipos de cáncer, incluido el cáncer de tiroides, el cáncer de pulmón de células no pequeñas, el cáncer estromal gastrointestinal, el cáncer colorrectal y el cáncer de mama . En la industria, AMG 706 se utiliza en el desarrollo de nuevos agentes terapéuticos dirigidos a la angiogénesis y el crecimiento tumoral .
Mecanismo De Acción
El mecanismo de acción de AMG 706 implica la inhibición de múltiples tirosina quinasas receptoras, incluidos los receptores del factor de crecimiento endotelial vascular, los receptores del factor de crecimiento derivado de plaquetas y los receptores del factor de células madre . Al inhibir estos receptores, AMG 706 interrumpe las vías de señalización que promueven la angiogénesis y el crecimiento tumoral . Esto lleva a una reducción en la formación de vasos sanguíneos, un aumento de la apoptosis de las células endoteliales y, en última instancia, a la regresión tumoral .
Análisis Bioquímico
Biochemical Properties
Motesanib acts as an antagonist of VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors . It interacts with these enzymes and proteins, blocking their activity and thereby inhibiting angiogenesis .
Cellular Effects
This compound has shown promising antitumor activity in patients with advanced solid malignancies . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it enhances the antitumor effect of cisplatin in cisplatin-resistant human bladder cancer cells via apoptosis and the PI3K/Akt pathway .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a multi-targeted tyrosine kinase inhibitor, it antagonizes VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown dose-dependent inhibition of tumor xenograft growth . Over time, it has demonstrated acceptable toxicity and promising antitumor activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At a dose of 7.5 mg/ml, this compound statistically significantly suppressed the VEGFR-2 mRNA level compared with other treatment doses and may be more effective than bevacizumab .
Metabolic Pathways
This compound is involved in the metabolic pathways of VEGF, PDGF, and stem cell factor . It interacts with the enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its distribution within cells and tissues is likely influenced by its interactions with VEGF receptors, platelet-derived growth factor receptors, and stem cell factor receptors .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action as a kinase inhibitor, it is likely to be found in the cytoplasm where it can interact with its target enzymes .
Métodos De Preparación
La preparación de AMG 706 implica varias rutas sintéticas y condiciones de reacción. Uno de los pasos clave en su síntesis es la formación de la estructura central de nicotinamida, que se logra a través de una serie de reacciones químicas. El compuesto se sintetiza utilizando una combinación de reacciones orgánicas, incluida la sustitución nucleofílica, la ciclización y la amidación . Los métodos de producción industrial para AMG 706 implican optimizar estas rutas sintéticas para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
AMG 706 experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como aminas y tioles . Los principales productos formados a partir de estas reacciones son derivados del compuesto original, que pueden modificarse aún más para mejorar sus propiedades farmacológicas .
Comparación Con Compuestos Similares
AMG 706 es único en su capacidad para atacar múltiples tirosina quinasas receptoras simultáneamente, lo que lo convierte en un potente inhibidor de la angiogénesis y el crecimiento tumoral . Los compuestos similares incluyen sunitinib, sorafenib y pazopanib, que también se dirigen a los receptores del factor de crecimiento endotelial vascular y los receptores del factor de crecimiento derivado de plaquetas . AMG 706 ha demostrado propiedades farmacológicas y eficacia distintas en estudios preclínicos y clínicos, lo que lo convierte en un candidato prometedor para un mayor desarrollo .
Propiedades
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBGWKEPAQNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196488 | |
| Record name | Motesanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-69-1 | |
| Record name | Motesanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Motesanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0453562691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Motesanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Motesanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOTESANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1JK633AYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[6-[[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]amino]hexyl]pyrrolidine-2,5-dione](/img/structure/B1684552.png)
![N-[(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B1684553.png)
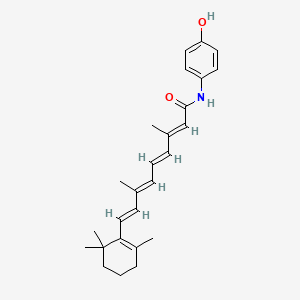
![2-[[4-[(2-Amino-3-sulfanylpropyl)amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoic acid](/img/structure/B1684560.png)
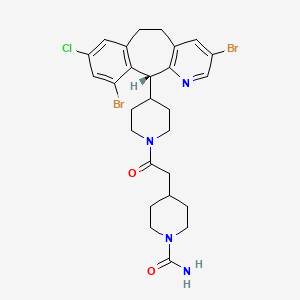

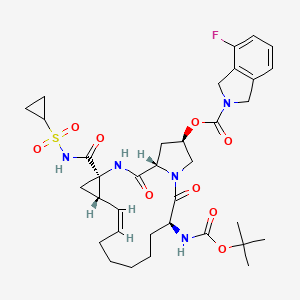
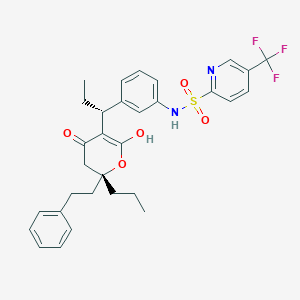
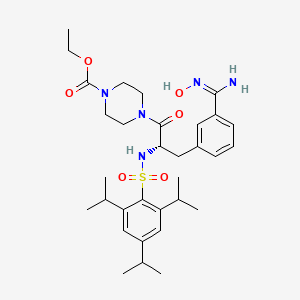
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hexahydrobromide](/img/structure/B1684567.png)
